Octahydroindolizine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-9(12)7-5-8-3-1-2-4-11(8)6-7/h7-8H,1-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJJAEWFTKIBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Octahydroindolizine-2-carboxamide structure elucidation"
Title: Structural Elucidation of Octahydroindolizine-2-carboxamide: A Multidimensional Analytical Framework
Executive Summary:
The structural elucidation of this compound presents a complex stereochemical challenge defined by three variable centers: the bridgehead carbon (C8a), the bridgehead nitrogen (N4), and the substituent-bearing carbon (C2). This guide outlines a rigorous, self-validating analytical workflow to distinguish between the cis- and trans-fused diastereomers and determine the absolute configuration of the carboxamide substituent. The methodology integrates Bohlmann band analysis (IR), scalar coupling constants (
The Stereochemical Challenge
The octahydroindolizine (indolizidine) scaffold consists of a pyrrolidine ring fused to a piperidine ring. The presence of a carboxamide group at position 2 introduces multiple stereoisomeric possibilities.
Numbering Convention: For this guide, we utilize the standard IUPAC numbering for the indolizine skeleton:
-
Positions 1-3: Pyrrolidine ring (excluding bridgeheads).
-
Position 4: Bridgehead Nitrogen.
-
Positions 5-8: Piperidine ring.
-
Position 8a: Bridgehead Carbon.
Isomer Landscape:
-
Ring Fusion: The N4-C8a junction can adopt a trans-fusion (rigid, H-8a and N-lone pair anti-periplanar) or a cis-fusion (flexible, two conformers in equilibrium).
-
Substituent Orientation: The 2-carboxamide group can be syn or anti relative to the bridgehead hydrogen (H-8a).
-
Amide Rotamers: The
bond exhibits restricted rotation, often resulting in signal doubling in NMR spectra at ambient temperature.
Synthetic Route & Precursor Analysis[1][2][3]
Understanding the synthesis informs the impurity profile. A common route involves the cyclization of 2-substituted pyridines or pyrroles followed by hydrogenation.
-
Implication: Hydrogenation of indolizines often yields the thermodynamically stable trans-fused isomer, but kinetic cis-products are common if the catalyst is hindered.
-
Checkpoint: Before advanced NMR, verify elemental composition to rule out incomplete reduction (e.g., enamide intermediates).
Primary Structural Confirmation (MS & IR)
This phase establishes connectivity and provides the first clue regarding ring fusion.
Mass Spectrometry (HRMS)[4][5]
-
Technique: ESI-TOF or Orbitrap.
-
Target:
and . -
Diagnostic Fragmentation: Indolizidines typically undergo Retro-Diels-Alder (RDA) cleavage. Look for loss of the piperidine ring fragment or
-cleavage adjacent to the amide.
Infrared Spectroscopy (IR) - The "Bohlmann" Check
This is a critical, often overlooked screening step.
-
Trans-Fusion Marker: Trans-fused indolizidines possess C-H bonds anti-periplanar to the nitrogen lone pair. This orbital interaction weakens the C-H bond, resulting in Bohlmann bands —distinct absorptions in the 2700–2800 cm
region. -
Cis-Fusion: Typically lacks these bands or shows them very weakly due to the absence of the specific anti-periplanar geometry.
-
Amide Bands: Confirm Amide I (
, ~1650-1690 cm ) and Amide II ( , ~1550 cm ).
Advanced NMR Spectroscopy: The Elucidation Core
This section details the logic for assigning relative stereochemistry.
A. Conformational Analysis (1H NMR)
-
Solvent Choice: Use
or . Avoid acidic solvents ( with TFA) or protic solvents that H-bond strongly to the lone pair, as they can shift the conformational equilibrium and suppress Bohlmann effects. -
H-8a Chemical Shift: In trans-fused systems, H-8a is often shielded (
1.5 - 2.5 ppm) due to the anisotropy of the anti-periplanar lone pair. In cis-systems, it is typically deshielded ( > 3.0 ppm).
B. Relative Stereochemistry (NOESY/ROESY)
This is the definitive method for assigning the C2-position relative to the bridgehead.
-
Experiment: 2D NOESY (Mixing time: 500-800 ms).
-
Key Correlations:
-
Trans-Fusion Confirmation: Look for NOE between H-8a and axial protons on the piperidine ring (H-6ax, H-8ax). Absence of NOE between H-8a and the lone pair side is implied.
-
C2-Configuration:
-
If H-2 shows NOE to H-8a: The carboxamide is on the opposite face (anti to bridgehead H).
-
If H-2 shows NOE to H-6ax/H-8ax (in trans-fusion): H-2 is axial, placing the carboxamide equatorial.
-
-
C. Variable Temperature (VT) NMR
-
Issue: Broadening or doubling of peaks due to amide rotamers.
-
Protocol: Acquire spectra at elevated temperature (e.g., 50°C or 323 K) in DMSO-
or Toluene- to coalesce rotamers into time-averaged signals, simplifying -coupling analysis.
Data Visualization & Logic Flow
Diagram 1: Stereochemical Decision Matrix
Caption: Decision matrix for assigning ring fusion and substituent stereochemistry based on IR and NOE data.
Experimental Protocols
Protocol 1: NMR Sample Preparation for Stereochemical Assignment
Objective: Maximize resolution of scalar couplings and preserve conformational integrity.
-
Mass Balance: Weigh ~5-10 mg of purified compound.
-
Solvent: Dissolve in 0.6 mL
(neutralized over basic alumina if acid sensitivity is suspected).-
Note: If the sample is a salt (e.g., HCl salt), free-base it using
extraction before NMR. Salts protonate the nitrogen, eliminating the lone pair anisotropy and Bohlmann bands.
-
-
Acquisition:
-
1H NMR: 64 scans, relaxation delay (
) > 2s. -
NOESY: Phase-sensitive, mixing time 600 ms.
-
HSQC: To assign carbon-proton pairs (distinguish
from ).
-
Protocol 2: Chiral HPLC Method Development
Objective: Determine Enantiomeric Excess (ee) or separate enantiomers.
-
Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Causality: DEA is mandatory to suppress peak tailing caused by the basic tertiary amine of the indolizidine.
-
-
Detection: UV at 210 nm (amide absorption).
Summary of Diagnostic Signals
| Feature | Trans-Fused Isomer | Cis-Fused Isomer |
| IR (2700-2800 cm | Strong Bohlmann Bands | Absent / Weak |
| 13C NMR (C-8a) | Shielded ( | Deshielded ( |
| 1H NMR (H-8a) | Shielded ( | Deshielded ( |
| NOE Correlation | H-8a | H-8a |
References
-
Lazzaroni, R., & Settambolo, R. (2011).[1] Synthesis of indolizidines from optically pure
-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles.[1] Chirality, 23(9), 730-735. Link -
Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. Link
-
Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157-2167. (Foundational text on Bohlmann Bands). Link
-
BenchChem Technical Support. (2025). A Technical Guide to the Structural Elucidation of Octahydroindolizine Derivatives. Link
-
PubChem. (2025).[2][3] Octahydroindolizine Compound Summary. Link
Sources
- 1. Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolizidine | C8H15N | CID 26136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octahydroindolizine, (R)-(-)- | C8H15N | CID 637981 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Indolizine Frontier: Advanced Synthesis & Therapeutic Applications
Executive Summary
The indolizine scaffold (pyrrolo[1,2-a]pyridine) represents a "privileged structure" in medicinal chemistry, distinct from its isomer, indole, by the presence of a bridgehead nitrogen atom.[1] This unique 10
This guide moves beyond basic textbook synthesis. It provides a rigorous technical analysis of modern synthetic methodologies—specifically 1,3-dipolar cycloadditions and transition-metal-catalyzed C-H functionalizations—and correlates them with high-value biological endpoints. We prioritize self-validating protocols and mechanistic clarity to ensure reproducibility in your laboratory.
The Indolizine Pharmacophore: Structure-Activity Relationships (SAR)
Unlike indole, indolizine is electron-rich at the C1 and C3 positions (pyrrole ring) and electron-deficient at the pyridine moiety. This electronic gradient is critical for binding affinity.
Key SAR Insights
-
C1 & C3 Positions (Pyrrole Ring): Critical for metabolic stability and potency. Acyl or ester groups here often enhance anticancer activity by mimicking the pharmacophore of colchicine.
-
C5-C8 Positions (Pyridine Ring): Substituents here modulate solubility and target selectivity. For example, a C7-methoxy group is frequently associated with enhanced antitubercular activity [1].
Table 1: Comparative Biological Activity by Substitution Pattern
| Therapeutic Class | Key Substitution Motif | Target Mechanism | Representative Potency (IC50/MIC) |
| Anticancer | C1/C3-ester/acyl + C2-aryl | Tubulin Polymerization Inhibition | MCF-7: 10–100 nM [1] |
| Antimicrobial | C7-methoxy + C2-phenyl | Cell Wall/Membrane Disruption | M. tuberculosis: < 5 |
| Anti-inflammatory | C1-cyano + C2-aryl | COX-2 / 15-LOX Inhibition | COX-2: 0.5 |
Advanced Synthetic Architectures
We focus on two high-fidelity pathways: the robust 1,3-Dipolar Cycloaddition and the precision Rh(III)-Catalyzed C-H Activation .
Pathway A: 1,3-Dipolar Cycloaddition (The Oxidative Route)
This method is the industrial workhorse due to its convergence and tolerance of functional groups. It typically involves the reaction of a pyridinium ylide (generated in situ) with an electron-deficient alkene or alkyne.
Mechanistic Visualization
The following diagram illustrates the stepwise formation of the ylide, the cycloaddition, and the oxidative aromatization required when using alkene dipolarophiles.
Figure 1: Mechanism of oxidative 1,3-dipolar cycloaddition converting pyridinium salts to indolizines.
Protocol 1: Oxidative Cycloaddition of Pyridinium Salts and Alkenes
Objective: Synthesis of 1,3-dicarboxylate indolizines. Scale: 1.0 mmol
-
Reagents:
-
1-(Carboxymethyl)pyridinium halide (1.0 equiv)
-
Ethyl acrylate or Dimethyl maleate (1.2 equiv)
-
Base: Triethylamine (2.0 equiv)
-
Oxidant: Manganese Dioxide (MnO
, 5.0 equiv) or TEMPO (catalytic) with air. -
Solvent: Toluene or DMF.
-
-
Procedure:
-
Step A (Ylide Formation): Suspend the pyridinium salt in Toluene (5 mL) at room temperature. Add Triethylamine dropwise. Observe the color change (often yellow/orange) indicating ylide formation.
-
Step B (Cycloaddition): Add the alkene dipolarophile. Heat the mixture to reflux (110°C) for 2 hours. Checkpoint: Monitor by TLC. The intermediate dihydroindolizine may be visible.
-
Step C (Aromatization): Cool to 80°C. Add activated MnO
carefully. Continue heating for 2–4 hours to drive dehydrogenation. -
Step D (Workup): Filter through a Celite pad to remove MnO
. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc).
-
-
Validation Criteria:
-
NMR: Disappearance of aliphatic protons from the dihydro-intermediate. Appearance of the characteristic H-5 doublet (pyridine ring) at
7.8–8.5 ppm. -
Yield Target: >75%.
-
Pathway B: Rh(III)-Catalyzed C-H Functionalization (The Precision Route)
For high-value analogues requiring regioselective functionalization of the pyridine ring, Rhodium(III) catalysis offers superior atom economy.
Mechanistic Visualization
This cycle depicts the coordination-directed C-H activation, a hallmark of modern organometallic synthesis.
Figure 2: Catalytic cycle for Rh(III)-mediated C-H activation and annulation.
Protocol 2: Rh(III)-Catalyzed Annulation of 2-Alkenylpyridines
Objective: Synthesis of highly substituted indolizines via C-H activation. Reference: Adapted from Sadowski et al. [3] and Gevorgyan et al. [4].
-
Reagents:
-
2-Alkenylpyridine derivative (0.5 mmol)
-
Internal Alkyne (e.g., Diphenylacetylene) (0.6 mmol)
-
Catalyst: [Cp*RhCl
] (2.5 mol%) -
Oxidant/Additive: Cu(OAc)
(2.0 equiv) or AgSbF (10 mol%) depending on the specific coupling partner. -
Solvent: t-Amyl alcohol or DCE.
-
-
Procedure:
-
Step A: In a screw-cap vial, combine the pyridine substrate, alkyne, Rh catalyst, and additive.
-
Step B: Add solvent (2 mL) and seal.
-
Step C: Heat to 100–120°C for 12 hours. The high temperature is necessary to overcome the activation energy of the C-H bond cleavage.
-
Step D: Cool to room temperature. Dilute with DCM and wash with water.
-
Step E: Purification via silica gel chromatography.
-
-
Expert Note:
-
Why Cp? The pentamethylcyclopentadienyl (Cp) ligand provides steric bulk and electron density, stabilizing the high-valent Rh(III) intermediate against aggregation.
-
Self-Validation: If the reaction stalls, check for the formation of the homocoupled alkyne byproduct. This indicates the catalyst is active but the C-H activation step is rate-limiting.
-
Experimental Workflow & Data Management
To ensure data integrity (ALCOA+ principles) in drug discovery, we recommend the following workflow for screening novel indolizines.
Figure 3: Integrated workflow for the design, synthesis, and validation of indolizine drug candidates.
References
-
Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives. ResearchGate. (2026). [Link]
-
Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry (Organic Chemistry Frontiers). (2016).[2] [Link]
-
Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling. Chemical Communications. (2019). [Link]
-
Synthesis of indolizines - Organic Chemistry Portal. (2024). [Link]
Sources
Methodological & Application
"application of Octahydroindolizine-2-carboxamide as a research tool"
Application Note: Octahydroindolizine-2-carboxamide as a Constrained Proline Surrogate in Peptidomimetic Design
Executive Summary
This compound is a bicyclic, non-proteinogenic amino acid scaffold used primarily as a conformationally constrained surrogate for Proline .[1] By fusing the pyrrolidine ring of proline with a six-membered ring at the bridgehead nitrogen (creating an indolizidine core), this molecule rigidly locks the
This Application Note guides researchers through the utility of this scaffold in:
-
Structure-Activity Relationship (SAR) Studies: Fixing bioactive conformations (e.g.,
-turns or -turns) to map receptor binding pockets. -
ADME Optimization: Enhancing proteolytic stability and membrane permeability (lipophilicity) of peptide drugs.
-
Synthetic Protocols: Overcoming the steric hindrance inherent to this secondary amine during Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Grounding: The Indolizidine Effect
To use this tool effectively, one must understand its structural impact compared to native Proline.
-
Proline (Native): The pyrrolidine ring restricts the
angle to approximately -60°, but the (psi) angle remains relatively flexible. Proline undergoes cis/trans isomerization at the amide bond, often existing in equilibrium. -
Octahydroindolizine (Scaffold): The fused [4.3.0] bicyclic system (indolizidine) imposes severe steric constraints.
-
Phi (
) Lock: The bridgehead nitrogen prevents rotation, locking the backbone into specific geometries depending on the stereochemistry (e.g., (2S, 6R, 8aS)). -
Psi (
) Restriction: The steric bulk of the fused ring restricts the available space for the C-terminal carboxamide, forcing the peptide chain into specific turn motifs (often Type II' -turns). -
Hydrophobicity: The additional saturated ring significantly increases
, aiding in blood-brain barrier (BBB) penetration and cellular uptake.
-
Visualizing the Conformational Lock
Figure 1: Comparison of native Proline dynamics versus the conformational locking mechanism of the Octahydroindolizine scaffold.
Key Applications in Drug Discovery
A. GPCR Ligand Engineering
The scaffold is extensively used to design antagonists for G-Protein Coupled Receptors (GPCRs).
-
Case Study: Icatibant (HOE-140) .[1] This drug treats hereditary angioedema by antagonizing the Bradykinin B2 receptor.[1] The incorporation of a related bicyclic surrogate (Octahydroindole-2-carboxylic acid, Oic) at position 8 mimics the native Proline but prevents enzymatic degradation and locks the C-terminus into the bioactive turn conformation required for receptor affinity.
-
Application: Use this compound to replace Proline in "Pro-X" motifs to scan for bioactive turn conformations.
B. Viral Protease Inhibitors
Inhibitors of HCV NS3/4A and SARS-CoV-2 Mpro often utilize bicyclic proline mimetics at the P2 position.
-
Mechanism: The bicyclic ring fills the hydrophobic S2 pocket of the protease more effectively than native proline, increasing binding energy (
) while the carboxamide presents the "warhead" (electrophile) to the catalytic catalytic dyad/triad.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Incorporating this compound into a peptide chain is challenging due to the steric hindrance of the secondary amine (the bridgehead nitrogen environment) and the bulky bicyclic system. Standard coupling protocols often yield deletions.
Prerequisites:
-
Resin: Rink Amide MBHA (for C-terminal carboxamides) or 2-Chlorotrityl Chloride (for C-terminal acids).
-
Scaffold: Fmoc-Octahydroindolizine-2-carboxylic acid.[1]
Step-by-Step Coupling Workflow
| Step | Action | Reagent/Condition | Critical Note |
| 1. Swelling | Resin Preparation | DMF (30 mins) | Ensure full solvation of resin sites. |
| 2. Deprotection | Remove Fmoc | 20% Piperidine in DMF + 0.1M HOBt | HOBt prevents aspartimide formation and racemization. |
| 3. Activation | Activate Scaffold | HATU (0.95 eq) + HOAt (0.95 eq) + DIEA (2.0 eq) | Do NOT use HBTU/TBTU. The steric bulk requires the stronger HATU/HOAt system. |
| 4. Coupling | Attach to Resin | 3-fold excess of AA, 2-4 hours, Double Coupling | Perform this step twice to ensure completion. |
| 5. Monitoring | Validation | Chloranil Test | Kaiser Test is invalid for secondary amines (proline/indolizidine). Use Chloranil (turns blue for free secondary amine). |
| 6. Elongation | Next Amino Acid | PyAOP or Triphosgene | Coupling onto the secondary amine of the Indolizidine is the hardest step. Use high-power coupling reagents. |
SPPS Decision Logic
Figure 2: Optimized workflow for incorporating sterically hindered Indolizidine residues.
Protocol: Conformational Analysis via NMR
Once synthesized, verifying the conformational lock is essential.
Objective: Determine the cis/trans ratio of the amide bond preceding the Octahydroindolizine residue.
-
Sample Prep: Dissolve 2-5 mg of peptide in 600
L of solvent.-
Solvent A:
(mimics physiological state). -
Solvent B:
(promotes secondary structure).
-
-
Acquisition: Run 1D
-NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy). -
Analysis:
-
Identify
: Locate the proton of the residue preceding the Indolizidine ( ) and the protons of the Indolizidine ring ( ). -
ROESY Cross-peaks:
-
Trans (
): Strong NOE between and . -
Cis (
): Strong NOE between and .
-
-
-
Interpretation:
-
Unlike Proline, which often shows 10-30% cis isomer in water, this compound derivatives often shift this equilibrium significantly toward the trans conformer (or cis, depending on specific bridgehead stereochemistry), effectively "freezing" the population for receptor binding.
-
References
-
Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron, 53(38), 12789-12854. Link
-
Lubell, W. D., et al. (2005). "Indolizidin-2-one Amino Acids: Synthesis and Application in Peptide Mimicry." Journal of Organic Chemistry. Link
-
Clough, S. C., et al. (2003). "Synthesis of the Indolizidine Core of Peptidomimetics." Organic Letters. Link
-
FDA Access Data. (2011). "Pharmacology Review: Icatibant (Firazyr)." (Demonstrates the utility of bicyclic proline analogues in approved drugs). Link
-
BenchChem Application Note. (2025). "Incorporation of Octahydro-1H-indole-2-carboxylic Acid into Peptidomimetics." Link
Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Piperidine, coupling reagents). All work must be performed in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protocols for Indolizine Synthesis
Welcome to the Technical Support Center for Indolizine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile N-fused heterocyclic scaffold. Instead of a rigid manual, this center functions as a direct line to field-proven expertise, addressing the specific, practical challenges that arise during experimental work. Here, we diagnose common problems, explain the underlying chemical principles, and provide robust, actionable solutions.
Core Troubleshooting Areas
This guide is structured around the most common synthetic challenges and reaction types. We will address issues ranging from persistently low yields to complex purification hurdles.
Section 1: The Tschitschibabin Reaction: Low Yields and Non-Starting Reactions
The Tschitschibabin (or Chichibabin) reaction is a foundational method for indolizine synthesis, but its success is highly sensitive to substrate and conditions.[1]
Question 1: My Tschitschibabin reaction is failing or giving abysmal yields (<10%). My starting materials are a substituted 2-picoline and an α-haloketone. What's going wrong?
Answer: This is a classic problem often rooted in one of three areas: steric hindrance, inefficient ylide formation, or ylide instability.
-
Causality - Steric Hindrance: The initial step is the SN2 quaternization of the pyridine nitrogen. If your 2-picoline has a bulky substituent at the 6-position (which becomes the 5-position of the indolizine), this step can be incredibly slow or fail entirely.[2] Similarly, a highly substituted α-haloketone can prevent the approach to the nitrogen. The subsequent intramolecular cyclization step also has specific steric demands.
-
Causality - Inefficient Ylide Formation: The second stage requires a base to deprotonate the acidic methylene group of the quaternized salt, forming a pyridinium ylide intermediate.[1] If the base is too weak or unsuitable, this equilibrium will not favor the ylide.
-
Troubleshooting Steps:
-
Base Selection: For standard substrates, mild bases like sodium bicarbonate or potassium carbonate are often sufficient. If your methylene protons are less acidic due to electronic effects, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) or triethylamine (Et₃N).
-
Solvent Choice: The solvent must be able to dissolve the pyridinium salt but not interfere with the base. Acetonitrile, DMF, or refluxing acetone are common choices. Ensure your solvent is anhydrous if using moisture-sensitive reagents.
-
Temperature: While some reactions proceed at room temperature, many require heat to drive both the initial quaternization and the final cyclization/aromatization. Systematically screen temperatures from room temperature up to the reflux temperature of your solvent.
-
-
-
Workflow for Diagnosing Tschitschibabin Failures
Workflow for Tschitschibabin reaction troubleshooting.
Section 2: 1,3-Dipolar Cycloadditions: The Regioselectivity Problem
1,3-dipolar cycloadditions are a powerful and versatile method for constructing the indolizine core, typically by reacting a pyridinium ylide with an electron-deficient alkene or alkyne (a dipolarophile).[3][4] A frequent and critical challenge is controlling which regioisomer is formed.
Question 2: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers. How can I favor the formation of my desired product?
Answer: Regiocontrol in this context is a classic challenge in pericyclic chemistry and is governed by the electronic and steric properties of both the ylide and the dipolarophile. The outcome depends on the relative stability of the transition states leading to the different isomers.[5]
-
Causality - Frontier Molecular Orbitals (FMO): The regioselectivity is often dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[5] The favored isomer is the one where the largest orbital coefficients on the interacting atoms align. While computational analysis provides the most accurate prediction, you can influence the outcome empirically.
-
Troubleshooting & Optimization Strategies:
-
Solvent Polarity: The polarity of the solvent can differentially stabilize the charged-separated transition states. A systematic screen is highly recommended.[5]
-
Non-polar: Toluene, Dioxane
-
Polar Aprotic: THF, Acetonitrile (MeCN), DMF
-
-
Temperature Control: Reaction temperature can be a powerful tool. Lowering the temperature often increases selectivity by favoring the thermodynamically more stable product pathway, assuming the activation energy barrier can still be overcome.[5] Conversely, higher temperatures may be needed if the desired pathway has a higher activation energy.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can dramatically alter the regiochemical outcome. The catalyst can coordinate to the dipolarophile, lowering its LUMO energy and altering the orbital coefficients, thereby directing the ylide to a specific position.[5]
-
Modify the Dipolarophile: If possible, changing the electron-withdrawing group (EWG) on the alkene or alkyne can switch the preferred regioisomer. For example, the difference between a methyl ester and a trifluoromethyl ketone can be profound.
-
-
Logical Relationship Diagram for Regiocontrol
Key factors influencing regioselectivity.
Section 3: General Troubleshooting: Low Yields in Metal-Catalyzed Syntheses
Modern methods often employ transition metals like copper, palladium, or gold to catalyze the formation of indolizines under milder conditions.[6] Low yields in these reactions often point to issues with the catalytic cycle.
Question 3: I'm using a copper-catalyzed multicomponent reaction to synthesize an indolizine, but my yield is poor. How can I optimize this?
Answer: Copper-catalyzed reactions, such as the three-component reaction of a pyridine, an acetophenone, and a nitroolefin, are powerful but have many variables that must be carefully optimized.[7][8] Poor yields are typically due to an inefficient catalyst, suboptimal oxidant, or incorrect reaction conditions.
-
Causality - The Catalytic System: The combination of the copper salt (catalyst) and the oxidant is critical for turning over the catalytic cycle efficiently. The wrong pairing can lead to catalyst deactivation or slow reaction rates.
-
Optimization Table: The following data, adapted from a study on a solvent-free synthesis, illustrates a systematic approach to optimization.[7][8] The model reaction involved pyridine, acetophenone, and (E)-(2-nitrovinyl)benzene.
| Entry | Catalyst (0.3 equiv) | Oxidant (1.0 equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuBr | PIDA | 130 | 5 | 41 |
| 2 | CuCl | (NH₄)₂S₂O₈ | 130 | 5 | 65 |
| 3 | CuI | (NH₄)₂S₂O₈ | 130 | 5 | 73 |
| 4 | CuBr | (NH₄)₂S₂O₈ | 130 | 5 | 85 |
| 5 | Cu(OAc)₂ | (NH₄)₂S₂O₈ | 130 | 5 | 58 |
| 6 | CuBr | (NH₄)₂S₂O₈ | 110 | 5 | 62 |
| 7 | CuBr | (NH₄)₂S₂O₈ | 130 | 3 | 71 |
| 8 | CuBr | (NH₄)₂S₂O₈ (0.5 equiv) | 130 | 5 | 55 |
| 9 | CuBr | (NH₄)₂S₂O₈ (1.5 equiv) | 130 | 5 | 82 |
| 10 | CuBr (no oxidant) | - | 130 | 5 | < 5 |
| 11 | No Catalyst | (NH₄)₂S₂O₈ | 130 | 5 | No Reaction |
-
Troubleshooting Insights from Data:
-
Catalyst Choice is Key: The choice of the copper salt has a significant impact, with CuBr proving most effective in this system (Entry 4 vs. 2, 3, 5).[8]
-
Oxidant is Essential: The reaction does not proceed without an oxidant (Entry 10), and (NH₄)₂S₂O₈ outperforms PIDA (phenyliodine(III) diacetate) (Entry 4 vs. 1).[7]
-
Conditions Matter: Both temperature and time need to be optimized. Lowering the temperature or reaction time reduced the yield (Entries 6 and 7).
-
Stoichiometry is Crucial: The amount of oxidant is important; using less than one equivalent significantly lowers the yield (Entry 8).
-
Section 4: Purification and Stability
Question 4: My indolizine product seems to be unstable on silica gel, showing streaking and decomposition during column chromatography. How can I purify it?
Answer: This is a very common issue. Indolizines are electron-rich, π-excessive heterocycles. The nitrogen bridgehead imparts basicity, making them sensitive to acidic media, including the surface of standard silica gel.
-
Causality - Acidity of Silica: Standard silica gel has acidic silanol groups (Si-OH) on its surface. These can protonate the basic indolizine, leading to strong binding, streaking, and in some cases, acid-catalyzed decomposition.[9]
-
Troubleshooting Purification:
-
Deactivate the Silica: Before running your column, flush the packed silica with your starting eluent containing a small amount of a basic modifier. A 0.5-1% solution of triethylamine (Et₃N) or ammonia in the mobile phase is standard practice. This neutralizes the acidic sites.
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider alternative stationary phases.
-
Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds. Use neutral or basic grade alumina to avoid issues.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water is an excellent option. You can use buffers (e.g., ammonium acetate) to control the pH.
-
-
Alternative Purification Methods:
-
Recrystallization: If you can obtain a solid, recrystallization is the best method for achieving high purity without decomposition. Screen various solvents.
-
Acid/Base Extraction: Dissolve the crude material in a nonpolar solvent (e.g., dichloromethane). Extract with a dilute acid (e.g., 1M HCl). The basic indolizine will move to the aqueous layer as its salt. Wash the aqueous layer with the organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your pure product back into an organic solvent.[10]
-
-
Experimental Protocols
Protocol 1: General Procedure for Tschitschibabin Indolizine Synthesis[1]
-
Quaternization: In a round-bottom flask, dissolve the substituted pyridine (1.0 mmol) and the α-haloketone (e.g., 2-bromoacetophenone) (1.0 mmol) in anhydrous acetone or acetonitrile (10-15 mL).
-
Reflux the mixture for 2-4 hours, monitoring by TLC for the disappearance of starting materials.
-
Cool the reaction to room temperature. If a precipitate (the pyridinium salt) forms, collect it by filtration and wash with cold diethyl ether. If no precipitate forms, concentrate the solvent under reduced pressure. The crude salt can often be used directly.
-
Cyclization: Suspend the crude pyridinium salt (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 15 mL).
-
Add the base (e.g., K₂CO₃, 2.0 mmol or DBU, 1.2 mmol) to the suspension.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (2-12 hours), monitoring by TLC.
-
Upon completion, cool the mixture, pour it into water (50 mL), and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (often on deactivated silica) or recrystallization.
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition[3][5]
-
Ylide Generation: In a flame-dried, N₂-purged flask, suspend the N-phenacylpyridinium bromide salt (1.0 mmol) in anhydrous toluene or THF (20 mL).
-
Add a base, such as triethylamine (1.2 mmol), to the suspension. Stir at room temperature for 30 minutes to generate the pyridinium ylide in situ. The mixture may change color.
-
Cycloaddition: Add the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.1 mmol) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain the substituted indolizine.
References
-
Li, Y., et al. (2024). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules, 29(9), 2061. Available at: [Link]
-
ResearchGate. (2024). Optimization of reaction conditions a. [Image]. Available at: [Link]
-
Dabire, N., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 59-71. Available at: [Link]
- Padwa, A., et al. (2016). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Targets in Heterocyclic Systems, 20, 365-392.
-
Wang, C., et al. (2023). Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Chemical Science, 14(12), 3166-3172. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]
- Belskaya, N. P., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6645-6674.
- Nagaraju, D., et al. (2023). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 71(5), 233-247.
- LIRIAS. (n.d.). asian journal - of organic chemistry.
- University of Alicante. (2018). Selective synthesis and reactivity of indolizines. Doctoral Thesis.
-
ResearchGate. (2014). How to isolate and purify indolizidine compounds? [Forum discussion]. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijettjournal.org [ijettjournal.org]
- 7. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rua.ua.es [rua.ua.es]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Indole-2-Carboxamides for Antiplasmodial Activity
Welcome to the technical support center for the optimization of indole-2-carboxamides as a promising class of antiplasmodial agents. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel antimalarials. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My lead indole-2-carboxamide shows good initial potency against chloroquine-sensitive P. falciparum strains (e.g., 3D7, NF54), but its activity drops significantly against resistant strains (e.g., Dd2, K1). What is the likely cause and how can I address this?
A1: This is a common and critical issue. The significant drop in potency against resistant strains strongly suggests cross-resistance, likely mediated by efflux pumps.[1][2][3] The Plasmodium falciparum chloroquine resistance transporter (PfCRT) is a primary suspect.[1][2][3]
Troubleshooting and Mitigation Strategies:
-
Verapamil Reversal Assay: To confirm the involvement of efflux pumps like PfCRT, perform a chemosensitization assay.[1] Assess the IC50 of your compound against a resistant strain (e.g., Dd2) in the presence and absence of a known efflux pump inhibitor, such as verapamil. A significant decrease (reversal) in the IC50 in the presence of verapamil supports the hypothesis that your compound is a substrate for these pumps.[1]
-
Structural Modifications to Evade Efflux:
-
Introduce Steric Hindrance: Modify the scaffold to create steric bulk that may hinder recognition and transport by the efflux pump.
-
Alter Physicochemical Properties: Modulate lipophilicity and hydrogen bonding capacity, as these properties can influence substrate recognition by transporters.
-
Scaffold Hopping: While maintaining the core pharmacophore, explore alternative heterocyclic systems to the indole core or modifications to the side chains that may not be recognized by the efflux machinery.[4]
-
Q2: I'm observing high hERG channel activity with some of my most potent analogs. How can I mitigate this cardiotoxicity risk?
A2: hERG (human Ether-à-go-go-Related Gene) channel inhibition is a serious safety concern that can lead to cardiotoxicity. A disconnect between lipophilicity and hERG activity is sometimes observed in this chemical series, meaning that less lipophilic compounds can still exhibit significant hERG inhibition.[1]
Mitigation Strategies:
-
Structure-Activity Relationship (SAR) Analysis: Carefully analyze the SAR for hERG activity. Identify structural features associated with high hERG inhibition. For instance, certain substitutions on the indole ring might be more prone to causing hERG issues.[1]
-
Reduce Basicity: The basicity of amine groups in your molecule can be a contributing factor to hERG binding. Consider strategies to reduce the pKa of these nitrogens, such as the introduction of electron-withdrawing groups nearby or transitioning from a pyrrolidine to a piperidine ring.[5]
-
Introduce Polar Functionality: Carefully introducing polar groups can disrupt the key pharmacophoric features required for hERG channel binding without necessarily abolishing antiplasmodial activity.
-
In Silico Modeling: Utilize predictive in silico models for hERG inhibition early in the design phase to flag potentially problematic compounds before synthesis.
Q3: My lead compounds have poor metabolic stability in human liver microsomes. What are the common metabolic liabilities of indole-2-carboxamides and how can I improve stability?
A3: Poor metabolic stability will likely lead to low in vivo exposure, limiting the therapeutic potential of your compounds. The indole ring itself can be susceptible to oxidative metabolism by cytochrome P450 enzymes.
Strategies for Improving Metabolic Stability:
-
Blocking Sites of Metabolism:
-
Fluorination: The introduction of fluorine atoms at metabolically labile positions can block oxidation.[6] For example, a 5-chloro substituent on the indole scaffold has been shown to improve metabolic stability.[1]
-
Deuteration: Replacing hydrogen with deuterium at a site of metabolism can slow down the rate of metabolic breakdown due to the kinetic isotope effect.
-
-
Modification of Labile Groups: If specific functional groups are identified as sites of metabolism (e.g., N-dealkylation), modify these groups to be less metabolically susceptible.
-
Systematic SAR: Conduct a systematic SAR study around the indole core and side chains to identify substitutions that enhance metabolic stability. For example, replacing a pyrrolidine with a piperidine moiety has been shown to improve metabolic stability in some cases.[1][5]
Troubleshooting Guides
Problem: Inconsistent IC50 Values in In Vitro Antiplasmodial Assays
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | 1. Visually inspect compound stock solutions and assay plates for precipitation. 2. Determine the kinetic solubility of your compounds at the highest tested concentration in the assay medium. 3. If solubility is low, consider using a co-solvent (ensure it has no effect on parasite viability at the concentration used) or re-evaluating highly lipophilic analogs. |
| Assay Variability | 1. Ensure consistent parasite synchronization and parasitemia levels across experiments. 2. Use a standard reference drug (e.g., chloroquine, artemisinin) in every assay to monitor for plate-to-plate and day-to-day variability. 3. Verify the accuracy of serial dilutions. |
| Compound Degradation | 1. Assess the chemical stability of your compounds in the assay medium over the incubation period. 2. Store stock solutions appropriately (e.g., protected from light, at -20°C or -80°C). |
Problem: Difficulty Establishing a Clear Structure-Activity Relationship (SAR)
| Potential Cause | Troubleshooting Steps |
| "Activity Cliffs" | 1. When small structural changes lead to large drops in activity, re-synthesize and re-test the compounds to confirm the result. 2. Consider that you may be interacting with a very specific and constrained binding pocket. 3. Utilize computational docking studies with a homology model of a potential target (if known) to rationalize these sharp drops in activity. |
| Confounding Factors | 1. Ensure that observed activity is not an artifact of cytotoxicity. Always run a parallel cytotoxicity assay against a mammalian cell line (e.g., HepG2, HEK293) to determine a selectivity index (SI = CC50 / IC50). A high SI is desirable.[2][3] 2. Be aware that poor physicochemical properties (e.g., solubility, permeability) can mask the true intrinsic potency of a compound. |
| Multiple Mechanisms of Action | 1. If the SAR is complex and difficult to interpret, consider that analogs within your series may be acting through different mechanisms.[7] 2. For key compounds, perform mechanism of action studies, such as hemozoin inhibition assays or assays to assess digestive vacuole integrity.[1][5][7] |
Experimental Workflows & Protocols
Workflow for Optimizing an Indole-2-Carboxamide Hit
Caption: Iterative optimization workflow for an indole-2-carboxamide hit.
Protocol: Verapamil Chemosensitization Assay
This protocol is designed to assess whether an investigational compound is a substrate of efflux pumps, such as PfCRT, in chloroquine-resistant P. falciparum strains.
Materials:
-
Chloroquine-resistant P. falciparum strain (e.g., Dd2)
-
Complete parasite culture medium (RPMI-1640 with supplements)
-
Synchronized ring-stage parasites
-
Test compound stock solution (in DMSO)
-
Verapamil hydrochloride stock solution (in water or DMSO)
-
Chloroquine diphosphate (as a control)
-
96-well microplates
-
SYBR Green I or other DNA-intercalating dye
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
-
Plate reader (fluorescence)
Procedure:
-
Prepare Parasite Culture: Maintain a synchronized culture of the Dd2 strain. On the day of the assay, adjust the parasitemia to 0.5% at a 2% hematocrit in complete medium.
-
Plate Setup:
-
Prepare two sets of 96-well plates. One set will be for the test compound alone, and the other for the test compound in combination with verapamil.
-
In the "combination" plates, add verapamil to all wells (except controls) to a final concentration of 10 µM.[1] This concentration should be non-toxic to the parasites.
-
-
Serial Dilutions:
-
Perform a 2-fold serial dilution of your test compound and the chloroquine control in complete medium in both sets of plates.
-
Include wells with parasites only (positive growth control) and uninfected red blood cells (background control).
-
-
Add Parasites: Add 180 µL of the parasite culture prepared in step 1 to each well containing 20 µL of the drug dilutions.
-
Incubation: Incubate the plates for 72 hours under the appropriate gas mixture at 37°C.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I according to a standard protocol.
-
Read Plates: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the positive growth control (100% growth).
-
Plot the percentage of growth inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each condition (with and without verapamil).
-
Calculate the Reversal Index (RI): RI = (IC50 of compound alone) / (IC50 of compound + verapamil). An RI value significantly greater than 1 indicates chemosensitization and suggests the compound is a substrate for the efflux pump inhibited by verapamil.
-
Data Summary
Structure-Activity Relationship (SAR) Insights for Indole-2-Carboxamides
The following table summarizes key SAR findings from the literature.[1]
| Modification Area | Observation | Impact on Activity/Properties |
| Indole C5 Position | Introduction of a chloro group. | Often retained due to a good balance of potency, lower hERG activity, and improved metabolic stability.[1] |
| Indole C5 Position | Fluoro or methoxy substituents. | Generally not well-tolerated, leading to a significant loss in potency.[1] |
| Carboxamide Linkage | Position 2 of the indole ring. | Appears to be the optimal position for the carboxamide linkage for this series.[1] |
| Side Chain | Replacement of pyrrolidine with piperidine. | Can lead to improved metabolic stability and potent antiplasmodial activity while eliminating a chiral center.[1][5] |
Illustrative Profile of an Optimized Indole-2-Carboxamide
The table below presents a hypothetical but representative profile of an early lead versus an optimized compound, based on published data.[1][3]
| Parameter | Initial Hit (e.g., 6a) | Optimized Compound (e.g., 6x) |
| Potency (Pf3D7, IC50) | ~1.39 µM | ~0.3 µM |
| hERG Activity (IC50) | ~11.65 µM | >20 µM |
| Human Microsomal Stability (Clint) | 4.6 µL/min/mg | 3 µL/min/mg |
| Aqueous Solubility (pH 7.4) | ~193 µM | ≥100 µM |
| Cytotoxicity (HepG2, CC50) | >10 µM | >30 µM |
| Selectivity Index (SI) | ~14 | >100 |
Concluding Remarks
The indole-2-carboxamide scaffold represents a versatile and promising starting point for the development of novel antiplasmodial agents.[1][2][3] While challenges such as cross-resistance with known antimalarials and the need to carefully manage ADME-Tox properties exist, a systematic and iterative approach to optimization can overcome these hurdles. By integrating early-stage screening for resistance profiles, metabolic stability, and hERG liability, research teams can efficiently navigate the complexities of this chemical space to identify potent and safe lead candidates for further development in the fight against malaria.
References
- O'Neill, P. M., Amewu, R. K., Nixon, G. L., & El-Faham, A. (2010). The continuing challenge of malaria: the utility of medicinal chemistry. Journal of medicinal chemistry, 53(1), 48-84.
- Kaur, K., Jain, M., & Jain, R. (2010). Chemistry and biology of indole and its derivatives: a mini review. Mini reviews in medicinal chemistry, 10(10), 951-968.
-
de Oliveira, R. B., dos Santos, T. C., Katsuyama, A. M., & Guido, R. V. C. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]
-
Request PDF. (2026, January 7). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ResearchGate. [Link]
-
PubMed. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]
-
Singh, P., & Kumar, V. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(8), 945-961. [Link]
-
Surur, A. S., Huluka, S. A., Mitku, M. L., & Asres, K. (2020). Indole: The After Next Scaffold of Antiplasmodial Agents?. Drug design, development and therapy, 14, 4855–4867. [Link]
- Guillon, J., Grellier, P., Labaeïd, M., & Sonnet, P. (2004). Synthesis and in vitro antiplasmodial activity of new indole derivatives. Bioorganic & medicinal chemistry letters, 14(18), 4709-4712.
- Kumar, A., Srivastava, K., & Kumar, V. (2013). Indole and its derivatives: a mini review on their anticancer activities. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 13(5), 717-727.
- Burrows, J. N., van Huijsduijnen, R. H., Möhrle, J. J., & Wells, T. N. (2017).
-
ACS Publications. (2025, July 21). Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]
-
Taylor & Francis Online. (2015, March 16). Recent advances in novel heterocyclic scaffolds for the treatment of drug-resistant malaria. [Link]
-
International Journal of Pharmaceutical Sciences. (2026, January 19). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. [Link]
-
MDPI. (2016, January 16). Exploration of Scaffolds from Natural Products with Antiplasmodial Activities, Currently Registered Antimalarial Drugs and Public Malarial Screen Data. [Link]
-
PubMed. (2012, January 31). In vitro antiplasmodial activity of indole alkaloids from the stem bark of Geissospermum vellosii. [Link]
-
PubMed Central. (2020, November 11). Indole: The After Next Scaffold of Antiplasmodial Agents?. [Link]
-
ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]
-
Malaria World. (n.d.). Synthetic account on indoles and their analogues as potential anti-plasmodial agents. [Link]
-
ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]
-
Company of Biologists Journals. (2003, November 1). Antimalarial drug discovery: old and new approaches. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Indole: The After Next Scaffold of Antiplasmodial Agents? - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
